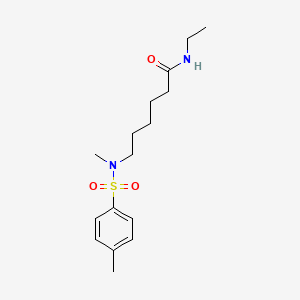
2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” belongs to a class of organic compounds known as benzamides . Benzamides are compounds containing a benzene ring which is attached to an amide functional group. The compound also contains a quinoline, which is a type of heterocyclic compound. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring attached to a benzamide group. The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The benzamide group consists of a benzene ring attached to an amide functional group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, benzamides can undergo reactions typical of carboxylic acid derivatives, and quinolines can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamides are polar due to the presence of the amide functional group, and they can participate in hydrogen bonding. Quinolines are relatively stable and can be aromatic .Aplicaciones Científicas De Investigación
2-CN-EOTQ has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been used as a tool to study the biochemical and physiological effects of quinolone compounds. It has also been investigated as a potential anti-tumor agent and as a potential inhibitor of protein kinases.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withGlycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose, and is particularly important in the liver and muscle cells.
Mode of Action
It is likely that it interacts with its target protein and modulates its activity, leading to changes in the biochemical processes within the cell .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CN-EOTQ has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. In addition, it is stable and can be stored for long periods of time. However, it has several limitations. It is not very soluble in water, which can make it difficult to use in certain experiments, and it is not very stable in the presence of light or heat.
Direcciones Futuras
There are several potential future directions for the research and development of 2-CN-EOTQ. These include further study of its potential anti-tumor and anti-inflammatory properties, as well as its potential to inhibit protein kinases. In addition, it could be investigated as a potential drug target for the treatment of various diseases, such as cancer and diabetes. Finally, further research could be done to explore its potential use in the development of new and improved drugs.
Métodos De Síntesis
2-CN-EOTQ can be synthesized using a variety of methods. The most common method involves the condensation of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 2-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. This reaction yields the desired product in high yield and with good purity.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-21-16-9-8-13(11-12(16)7-10-17(21)22)20-18(23)14-5-3-4-6-15(14)19/h3-6,8-9,11H,2,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWDEYTVDSUYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6572088.png)
![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide](/img/structure/B6572094.png)
![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B6572101.png)
![ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate](/img/structure/B6572115.png)